S-(2-Chloroethyl)glutathione

Description

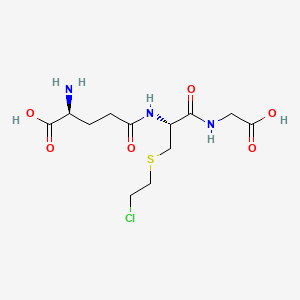

Structure

3D Structure

Properties

CAS No. |

75607-61-3 |

|---|---|

Molecular Formula |

C12H20ClN3O6S |

Molecular Weight |

369.82 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-chloroethylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H20ClN3O6S/c13-3-4-23-6-8(11(20)15-5-10(18)19)16-9(17)2-1-7(14)12(21)22/h7-8H,1-6,14H2,(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t7-,8-/m0/s1 |

InChI Key |

KJTFFUUCBPMUPH-YUMQZZPRSA-N |

Isomeric SMILES |

C(CC(=O)N[C@@H](CSCCCl)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)NC(CSCCCl)C(=O)NCC(=O)O)C(C(=O)O)N |

Origin of Product |

United States |

Formation and Biosynthesis of S 2 Chloroethyl Glutathione

Enzymatic Conjugation Pathways

The primary route for the formation of S-(2-Chloroethyl)glutathione in biological systems is through enzymatic conjugation, a process facilitated by a superfamily of enzymes known as Glutathione (B108866) S-Transferases (GSTs).

Role of Glutathione S-Transferases (GSTs) in this compound Formation

Glutathione S-Transferases are a diverse group of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic compounds. nih.govnih.govresearchgate.net This process generally renders the xenobiotics more water-soluble and facilitates their excretion from the body. nih.govnih.gov In the context of 1,2-dihaloalkanes like 1,2-dichloroethane (B1671644), GSTs catalyze the nucleophilic attack of the sulfur atom in the cysteine residue of GSH on one of the carbon atoms of the dihaloalkane. This reaction results in the displacement of a halide ion and the formation of a thioether bond, yielding S-(2-haloethyl)glutathione. nih.gov Specifically, the reaction of 1,2-dichloroethane with GSH, catalyzed by GSTs, produces this compound and a chloride ion. nih.gov

This enzymatic conjugation is a key step in the mercapturate pathway, which is a major route for the biotransformation and elimination of many foreign compounds. nih.gov The formation of this compound is considered a bioactivation step, as this conjugate can be more reactive than the parent compound. nih.gov The GST-catalyzed conjugation of GSH with 1,2-dihaloethanes is a significant contributor to the depletion of intracellular GSH levels. nih.gov

Isoform-Specific Contributions to Conjugation Efficiency

The Glutathione S-Transferase superfamily is composed of several classes of isoenzymes, including Alpha, Mu, Pi, and Theta, each with distinct substrate specificities and tissue distribution. researchgate.netresearchgate.net The efficiency of this compound formation can vary depending on the specific GST isoform involved.

The Theta class of GSTs, particularly GSTT1-1, has been identified as playing a significant role in the conjugation of dihalomethanes and 1,2-dihaloethanes. nih.govnih.govnih.gov Studies have shown that human GSTT1-1 can catalyze the conjugation of glutathione with dichloromethane. researchgate.net While the direct catalytic activity of specific isoforms on 1,2-dichloroethane to form this compound is an area of ongoing research, the involvement of Theta-class GSTs is strongly implicated. nih.gov

The expression levels of different GST isoforms are tissue-specific. researchgate.netresearchgate.net For instance, certain GSTs may be more abundant in the liver, a primary site of xenobiotic metabolism, while others may be more prevalent in other organs like the kidneys. nih.gov This differential expression can influence the rate and extent of this compound formation in various parts of the body.

| GST Class | Known Substrates (Examples) | Relevance to Dihaloalkane Metabolism |

| Alpha | Organic peroxides, 4-Hydroxynonenal | May have some activity, but Theta class is more prominent for small dihaloalkanes. |

| Mu | Epoxides | Involved in detoxification of various xenobiotics. |

| Pi | Ethacrynic acid | Often overexpressed in tumor cells. |

| Theta | Dichloromethane, 1,2-epoxy-3-(p-nitrophenoxy)propane | Considered a key class in the bioactivation of dihalomethanes and 1,2-dihaloethanes. nih.govnih.govnih.gov |

Non-Enzymatic Formation Mechanisms and Spontaneous Reactions

While enzymatic catalysis by GSTs is the predominant pathway for this compound formation, non-enzymatic reactions can also occur. Glutathione is a potent nucleophile due to the thiol group of its cysteine residue. washington.edu Consequently, it can react spontaneously with electrophilic compounds, including 1,2-dihaloalkanes, albeit at a slower rate than the enzyme-catalyzed reaction. nih.gov

Research has shown that 1,2-dichloropropane (B32752) can spontaneously conjugate with GSH. nih.gov This suggests that a similar spontaneous reaction between 1,2-dichloroethane and GSH to form this compound is plausible, especially at high concentrations of the reactants. The chemical properties of glutathione, particularly the nucleophilicity of its sulfur atom, drive this reaction. washington.edu

Metabolic Precursors and Origins of the 2-Chloroethyl Moiety from Dihaloalkanes

The direct metabolic precursor for the formation of this compound is a dihaloalkane, most notably 1,2-dichloroethane. nih.govcdc.govnih.gov This industrial solvent and chemical intermediate is the source of the 2-chloroethyl moiety that becomes conjugated to glutathione.

The metabolism of 1,2-dichloroethane proceeds via two primary pathways: oxidation by cytochrome P450 enzymes and conjugation with glutathione. cdc.gov The glutathione conjugation pathway directly leads to the formation of this compound. nih.govcdc.gov This initial conjugate is not the final end-product of metabolism but rather an intermediate that can undergo further transformations. nih.govnih.gov The formation of this compound is a critical branching point in the metabolic fate of 1,2-dichloroethane.

Other 1,2-dihaloethanes, such as 1,2-dibromoethane (B42909) and 1-bromo-2-chloroethane, also serve as precursors for the formation of the corresponding S-(2-haloethyl)glutathione conjugates. nih.gov The initial step is the same: the nucleophilic attack of glutathione on one of the halogenated carbons of the dihaloalkane. nih.govnih.gov

| Precursor Compound | Resulting Glutathione Conjugate |

| 1,2-Dichloroethane | This compound |

| 1,2-Dibromoethane | S-(2-Bromoethyl)glutathione |

| 1-Bromo-2-chloroethane | This compound and S-(2-Bromoethyl)glutathione |

Metabolic Fate and Biotransformation of S 2 Chloroethyl Glutathione

Episulfonium Ion Formation as a Key Electrophilic Intermediate

A pivotal step in the bioactivation of S-(2-chloroethyl)glutathione is the intramolecular cyclization to form a highly reactive episulfonium ion. nih.govresearchgate.net This process involves the displacement of the chloride ion by the neighboring sulfur atom. The formation of this electrophilic intermediate is considered a critical event, as the episulfonium ion can readily react with various cellular nucleophiles, including DNA and proteins. nih.govresearchgate.netarxiv.org

The generation of the episulfonium ion from this compound and its subsequent reaction with DNA has been a subject of significant research. nih.govacs.org For instance, studies have demonstrated the formation of S-[2-(N7-guanyl)ethyl]glutathione when this compound is incubated with deoxyguanosine, providing evidence for the direct alkylating potential of the episulfonium ion towards DNA bases. nih.gov This reactivity underscores the role of episulfonium ion formation in the genotoxicity associated with parent compounds that are metabolized to this compound.

Sequential Degradation within the Mercapturic Acid Pathway

The mercapturic acid pathway represents a major route for the detoxification and elimination of xenobiotics. ontosight.ainih.govtandfonline.com this compound, as a glutathione (B108866) S-conjugate, is a substrate for the enzymes of this pathway. nih.gov

The initial step in the processing of this compound within the mercapturic acid pathway is catalyzed by gamma-glutamyltranspeptidase (GGT). nih.govwikipedia.orgmedlineplus.govclevelandclinic.org GGT is a membrane-bound enzyme that cleaves the γ-glutamyl bond of glutathione and its conjugates. nih.govwikipedia.org This reaction transfers the γ-glutamyl moiety to an acceptor molecule, which can be an amino acid, a peptide, or water, resulting in the formation of S-(2-chloroethyl)cysteinylglycine. nih.govyoutube.com

Following the action of GGT, dipeptidases further process the S-(2-chloroethyl)cysteinylglycine conjugate by cleaving the cysteinyl-glycine peptide bond to yield S-(2-chloroethyl)cysteine. ontosight.ainih.gov

Interestingly, some research suggests that this compound may exert nephrotoxicity through a GGT-independent mechanism, indicating that it can be taken up by renal tubule cells without prior metabolism to the cysteine conjugate. nih.gov

The formation of S-(2-chloroethyl)cysteine is a key step in the mercapturic acid pathway. nih.govnih.gov This cysteine conjugate can also form a reactive episulfonium ion, similar to its glutathione precursor, and directly alkylate macromolecules like DNA. nih.gov

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate, catalyzed by cysteine S-conjugate N-acetyltransferase, to form the corresponding N-acetylcysteine conjugate, also known as a mercapturic acid. nih.govnih.gov This N-acetylation generally increases the water solubility of the compound, facilitating its excretion from the body. arxiv.orgmdpi.com

Hydrolytic Pathways and Characterization of Hydrolysis Products

In addition to enzymatic degradation, this compound can undergo hydrolysis. Studies on the hydrolysis of related S-(2-haloethyl)-L-cysteine analogs have shown that the rate of hydrolysis is dependent on the halogen leaving group ability and pH. nih.gov For instance, the hydrolysis rate increases significantly at higher pH levels. nih.gov The hydrolysis of S-(2-chloroethyl)-L-cysteine can lead to the formation of S-(2-hydroxyethyl)-L-cysteine. nih.gov However, an alternative pathway involving internal cyclization to form 3-(thiomorpholine)-carboxylic acid has also been proposed, particularly under alkaline conditions. nih.gov While specific hydrolysis products of this compound are not extensively detailed in the provided context, the study of its analogs provides insight into potential hydrolytic fates.

Redox Transformations and Thiol-Disulfide Exchange Reactions

Glutathione and its conjugates are integral to cellular redox balance. ontosight.ainih.gov this compound can participate in redox transformations and thiol-disulfide exchange reactions. nih.govresearchgate.net Thiol-disulfide exchange involves the reaction of a thiol with a disulfide bond, leading to the formation of a new disulfide and a new thiol. researchgate.net

This compound, with its free thiol groups, can potentially react with other thiols or disulfides within the cell. nih.gov Research has shown that both this compound and its metabolite S-(2-chloroethyl)-L-cysteine are effective alkylating agents, with a high selectivity for alkylating cysteinyl thiol groups over other nucleophilic sites. nih.gov The rate of S-alkylation of glutathione by this compound was found to be significant, highlighting the potential for thiol-disulfide exchange and further modification of cellular thiol status. nih.gov

Molecular Mechanisms of S 2 Chloroethyl Glutathione Reactivity

DNA Alkylation and Adduct Formation

The interaction of S-CEG with DNA is a critical aspect of its mechanism of action, leading to the formation of various DNA adducts. This alkylation is not random, showing specificity for certain nucleobases and sequence contexts.

S-CEG, primarily through its episulfonium ion intermediate, demonstrates a clear preference for specific nucleophilic centers within the DNA structure. Research has identified several sites of adduction, with a notable selectivity for guanine (B1146940) and adenosine (B11128) residues.

Guanine Adducts : The N7 position of guanine is a major target for alkylation by S-CEG. Studies have confirmed the formation of S-[2-(N7-guanyl)ethyl]glutathione when deoxyguanosine is incubated with chemically synthesized S-CEG. nih.gov Besides the predominant N7 adduct, other adducts at the N2 and O6 positions of deoxyguanosine have also been reported. nih.gov The formation of these adducts is considered a key event, with the N7-guanyl adducts playing a significant role in mutagenesis. nih.gov

Adenine Adducts : S-CEG also reacts with deoxyadenosine (B7792050), although generally to a lesser extent than with deoxyguanosine. nih.gov A specific adduct, S-[2-(N6-deoxyadenosinyl)ethyl]glutathione, has been identified in calf thymus DNA treated with S-CEG. nih.gov The formation of this adduct occurs through the displacement of the 6-chloro group of a precursor by the amino group, resulting in a thioethylene linkage to the N6 position of deoxyadenosine. nih.gov Adducts at the N1 position of deoxyadenosine have also been noted. nih.gov

Comparative studies have shown that the extent of alkylation is significantly greater for 2'-deoxyguanosine (B1662781) compared to 2'-deoxyadenosine, 2'-deoxycytidine, and thymidine. nih.gov

The alkylation of DNA by S-CEG is not uniformly distributed but is influenced by the local DNA sequence and structure. This sequence selectivity can affect the frequency and type of mutations that arise from the DNA damage.

Research using a human p53-driven reporter system in yeast has revealed distinct differences between the patterns of DNA modification that occur when p53 DNA is exposed to S-CEG in vitro versus in vivo. nih.gov This suggests that the cellular environment, including DNA packaging and the presence of other molecules, influences where alkylation occurs. The mutation spectrum resulting from S-CEG exposure is strongly dominated by G to A transitions. nih.gov Interestingly, the major sites of these mutations correlate more closely with nucleotides that are repaired slowly rather than the initial sites of the most abundant damage. nih.gov This indicates that the rate of DNA repair at individual nucleotides is a crucial factor in determining the ultimate mutational outcome, highlighting a form of site-specificity dictated by cellular processing of the initial adducts. nih.gov

The definitive identification and characterization of S-CEG-DNA adducts have been achieved through advanced analytical techniques, primarily mass spectrometry.

Sensitive and specific methods using liquid chromatography/mass spectrometry (LC/MS) and tandem mass spectrometry (LC/MS/MS) have been developed for the quantitative analysis and structural confirmation of the major adduct, S-[2-(N7-guanyl)ethyl]glutathione. nih.gov These methods, which often employ isotope dilution with synthesized standards like S-[2-(N7-guanyl)[2H4]-ethyl]glutathione, are precise enough to measure biologically relevant adduct levels in small tissue samples. nih.gov

Similarly, LC-MS analysis has been instrumental in identifying and characterizing the S-[2-(N6-deoxyadenosinyl)ethyl]glutathione adduct. nih.gov Analysis of the fragmentation patterns of the parent ion in the mass spectrometer provides structural confirmation, distinguishing it from other potential isomers. nih.gov Early studies also utilized magnetic resonance spectroscopy to aid in the structural characterization of these adducts. nih.gov

Protein Alkylation and Adduct Formation

In addition to DNA, S-CEG readily alkylates proteins, reacting with various nucleophilic amino acid residues. This can lead to the formation of protein adducts, potentially altering protein structure and function.

S-CEG exhibits a broad range of reactivity with different amino acid functional groups but shows a pronounced selectivity for the sulfhydryl (thiol) group of cysteine.

In vitro studies comparing the reactivity of S-CEG with various model compounds demonstrated that the extent of alkylation of cysteinyltyrosine (B1669686) was substantially greater than that of histidyltyrosine, lysyltyrosine, glycyltyrosine, or glycyltryptophan. nih.gov The rate of S-alkylation of the thiol group in cysteinyltyrosine by S-CEG was found to be 54 times faster than the alkylation of the N7 position of 2'-deoxyguanosine and 16 times faster than the alkylation of the imidazole (B134444) nitrogen in histidyltyrosine. nih.gov This highlights a clear preference for cysteinyl thiol alkylation over many other nucleophilic sites. nih.gov

Alkylation of the active site of E. coli thioredoxin by S-CEG occurred exclusively at Cysteine-32, with no modification detected at the nearby Cysteine-35, suggesting that steric factors can play a significant role in dictating reactivity even among similar residues within a protein. nih.gov While cysteine is the primary target, alkylation of other residues, such as the hydroxyl group of tyrosine, has also been observed as a minor product. nih.gov

| Nucleophile Target | Relative Reactivity/Extent | Reference |

|---|---|---|

| Cysteinyltyrosine (S-alkylation) | Significantly greater than other tested dipeptides and nucleosides | nih.gov |

| Histidyltyrosine (N-alkylation) | 1/16th the rate of Cysteinyltyrosine S-alkylation | nih.gov |

| 2'-Deoxyguanosine (N7-alkylation) | 1/54th the rate of Cysteinyltyrosine S-alkylation | nih.gov |

| 2'-Deoxyadenosine | Less than 2'-Deoxyguanosine | nih.gov |

| Lysyltyrosine | Less than Histidyltyrosine | nih.gov |

The reactivity of S-CEG has been demonstrated with specific, biologically important proteins and peptides, providing models for understanding its interactions in a physiological context.

Hemoglobin : In vitro studies show that S-CEG alkylates human hemoglobin, resulting in at least three distinct alkylation products on the α-chain and two on the β-chain. tandfonline.com However, the highly reactive cysteine at position 93 of the β-chain (β-93 Cys), a common target for other sulfhydryl-reactive agents, was not substantially alkylated by S-CEG. This indicates that while hemoglobin is a target, the specific sites of adduction are not necessarily the most obviously reactive ones, likely due to factors of accessibility and local protein environment. tandfonline.com

Oxytocin (B344502) : The peptide hormone oxytocin, which contains two cysteine residues, is readily alkylated by S-CEG. nih.govacs.org Tandem mass spectrometry has been used to identify the formation of mono-, bis-, and tris-adducts resulting from the alkylation of reduced oxytocin at its cysteine residues (Cys-1 and Cys-6). nih.gov These studies provide a clear model for the adduction of cysteine-containing peptides and aid in developing methods for identifying alkylated amino acids in larger proteins. nih.gov

| Protein/Peptide | Key Findings | Reference |

|---|---|---|

| Human Hemoglobin | Alkylation occurs on both α and β chains. The reactive β-93 Cys is not a major target. | tandfonline.com |

| Oxytocin (reduced) | Forms mono-, bis-, and tris-adducts. Alkylation sites identified at Cys-1 and Cys-6. | nih.gov |

| E. coli Thioredoxin | Exclusive alkylation at the active site Cys-32, with no reaction at Cys-35. | nih.gov |

Characterization of Protein Adducts

The covalent binding of this compound to proteins results in the formation of protein adducts. The characterization of these adducts is crucial for understanding the molecular basis of CEG-induced cellular effects. Various analytical techniques are employed to identify and quantify these modifications.

Mass spectrometry (MS) is a primary tool for characterizing protein adducts. High-resolution mass spectrometry (HRMS) allows for the precise mass measurement of modified proteins and peptides, enabling the identification of the adducted species. mass-analytica.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the adducted peptides, which helps to pinpoint the exact site of modification on the protein. mass-analytica.comnih.gov Common strategies in mass spectrometry for detecting glutathione (B108866) (GSH) adducts include searching for characteristic neutral losses, such as the loss of a pyroglutamate (B8496135) residue (129 Da), or specific fragment ions (e.g., m/z 308 for singly charged adducts or m/z 130 for doubly charged ones). mass-analytica.com

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is widely used to separate and identify GSH adducts from complex biological mixtures. nih.govsygnaturediscovery.com This technique, particularly when using isotope dilution methods, offers high sensitivity and specificity for quantitative analysis. nih.gov For instance, LC-MS/MS has been successfully used to detect and quantify S-[2-(N7-guanyl)ethyl]glutathione in tissue extracts with detection limits as low as 5 picograms on-column. nih.gov

Studies have shown that CEG exhibits a strong selectivity for alkylating cysteine residues in proteins. The thiol group of cysteine is a potent nucleophile that readily reacts with the electrophilic chloroethyl group of CEG. nih.gov The rate of S-alkylation of the dipeptide cysteinyltyrosine by CEG is significantly faster than its reaction with other nucleophilic sites, such as the imidazole nitrogen of histidine or the N7 position of deoxyguanosine. nih.gov This selectivity highlights the importance of cysteine residues as primary targets for CEG adduction.

Interactions with Other Endogenous Cellular Nucleophiles

Beyond proteins, this compound can react with other endogenous nucleophiles within the cell, most notably the nitrogenous bases of DNA. This interaction leads to the formation of DNA adducts, which are critical lesions that can trigger mutagenic and carcinogenic events.

The primary site of DNA alkylation by CEG is the N7 position of guanine. nih.gov The reaction is thought to proceed through the formation of a highly reactive episulfonium ion from CEG, which then readily attacks the electron-rich N7 atom of guanine. nih.govnih.gov This results in the formation of the major DNA adduct, S-[2-(N7-guanyl)ethyl]glutathione. nih.govnih.govosti.gov This adduct has been identified both in vitro and in vivo following exposure to compounds that are metabolized to CEG, such as 1,2-dibromoethane (B42909). osti.govpnas.org

In addition to the major N7-guanine adduct, a minor adduct, S-[2-(N1-adenyl)ethyl]glutathione, has also been characterized. nih.govosti.gov This adduct is formed through the alkylation of the N1 position of adenine. nih.govosti.gov While it represents a smaller fraction of the total DNA binding, its formation demonstrates that other nucleophilic sites on DNA bases are also susceptible to attack by CEG. nih.gov

Studies comparing the reactivity of CEG towards different nucleophiles have shown a clear preference for soft nucleophiles like the sulfur atom of cysteine over the nitrogen atoms in DNA bases. nih.gov For instance, the rate of S-alkylation of cysteinyltyrosine by CEG is approximately 54 times faster than the alkylation of the N7 position of 2'-deoxyguanosine. nih.gov Despite this, the formation of DNA adducts is a significant consequence of CEG exposure due to the critical role of DNA in cellular function.

Implications for Cellular Macromolecule Integrity and Function

The formation of adducts by this compound with proteins and DNA has profound implications for the integrity and function of these essential cellular macromolecules.

The adduction of proteins, particularly at critical cysteine residues, can lead to a loss of protein function. Cysteine residues are often located in the active sites of enzymes or are involved in maintaining the proper three-dimensional structure of proteins through disulfide bonds. capes.gov.br Alkylation of these residues by CEG can inactivate enzymes and disrupt protein folding, leading to cellular dysfunction. Glutathione S-transferases (GSTs), which are involved in the detoxification of xenobiotics, can be both catalysts in the formation of CEG and targets of its alkylating activity. washington.eduwilddata.cn

The formation of DNA adducts poses a direct threat to the integrity of the genetic material. The major adduct, S-[2-(N7-guanyl)ethyl]glutathione, is a bulky lesion that can distort the DNA helix. epa.gov This distortion can interfere with DNA replication and transcription, potentially leading to mutations if not repaired. The N7-guanine adduct is known to be mutagenic, with studies showing it can lead to G to A transition mutations. nih.gov The adduct can also weaken the glycosidic bond, leading to depurination and the formation of an abasic site, which is also a mutagenic lesion. nih.govnih.gov

The cellular response to CEG-induced damage involves complex DNA repair pathways. nih.gov However, if the rate of adduct formation overwhelms the cell's repair capacity, it can lead to persistent DNA damage, genomic instability, and ultimately contribute to processes like carcinogenesis. duke.edu The rate of DNA repair at individual nucleotides has been shown to be a major factor influencing the mutation spectra generated by CEG. nih.gov Sites with slower repair rates are more likely to become sites of mutation. nih.gov

Role in Xenobiotic Metabolism and Mechanistic Bioactivation Pathways

S-(2-Chloroethyl)glutathione as an Intermediate in Dihaloalkane and Haloalkene Metabolism

This compound is a key intermediate in the metabolic bioactivation of certain xenobiotics, particularly 1,2-dihaloalkanes. nih.gov The metabolism of compounds like 1,2-dichloroethane (B1671644) and 1,2-dibromoethane (B42909) involves conjugation with glutathione (B108866) (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov This conjugation is not a detoxification step but rather a bioactivation pathway that leads to the formation of reactive, potentially toxic metabolites. nih.govresearchgate.net

The process begins with the displacement of a halide ion from the dihaloalkane by the nucleophilic sulfur atom of glutathione, forming an S-(2-haloethyl)glutathione conjugate, such as this compound. nih.govnih.gov This initial conjugate is unstable and can spontaneously cyclize to form a highly reactive episulfonium ion (also known as a thiiranium ion). nih.govnih.gov This episulfonium ion is a potent electrophile that can react with cellular macromolecules, including DNA. nih.gov

The formation of these reactive intermediates is a critical step in the genotoxicity of 1,2-dihaloethanes. nih.govnih.gov While glutathione conjugation is typically a detoxification mechanism, for 1,2-dihaloalkanes, it represents a pathway to metabolic activation and the generation of ultimate carcinogens. nih.govnih.gov Studies have shown that the rates of formation of these intermediates and their subsequent reactions correlate with the mutagenicity of the parent dihaloalkanes. nih.gov For instance, the reactivity follows the order of the leaving group, with bromide being more readily displaced than chloride, leading to higher rates of activation for brominated alkanes. nih.gov

The metabolism of some haloalkenes, such as 1,1-dichloroethylene (DCE), also proceeds through glutathione conjugation, although the subsequent steps and reactive intermediates can differ. nih.gov For DCE, a putative intermediate, S-(2-chloroacetyl)glutathione, has been synthesized and studied. nih.gov This intermediate can undergo rearrangement and alkylate thiols, highlighting the diverse reactivity of glutathione conjugates derived from halo-compounds. nih.gov

Table 1: Dihaloalkanes Metabolized via S-(2-Haloethyl)glutathione Intermediates

| Dihaloalkane | Intermediate | Reactive Species | Reference |

|---|---|---|---|

| 1,2-Dichloroethane | This compound | Glutathione episulfonium ion | nih.govnih.gov |

| 1,2-Dibromoethane | S-(2-Bromoethyl)glutathione | Glutathione episulfonium ion | nih.govnih.gov |

| 1-Bromo-2-chloroethane | S-(2-Bromoethyl)glutathione / this compound | Glutathione episulfonium ion | nih.gov |

Role as an Intermediate in the Metabolism of Chloroethylating Agents (e.g., Nitrogen Mustards, BCNU)

This compound and related glutathione conjugates are also implicated in the metabolism and mechanism of action of chloroethylating agents, a class of compounds that includes nitrogen mustards and nitrosoureas like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU). nih.govhelsinki.fi These agents are potent alkylating drugs, some of which are used in chemotherapy. ontosight.ai

In the case of nitrogen mustards such as HN1, HN2, and HN3, in vitro studies have demonstrated that they react with glutathione to form various conjugates. nih.govhelsinki.firesearchgate.net These include monoglutathionyl and diglutathionyl adducts. nih.govhelsinki.firesearchgate.net The formation of these S-conjugates represents a pathway for the biotransformation of these toxic compounds. nih.gov

For the chemotherapeutic agent BCNU, glutathione plays a complex role. BCNU's antitumor activity relies on its ability to chloroethylate DNA, leading to interstrand cross-links. duke.edu Glutathione can modulate this activity in several ways. The thiolate ion of glutathione can react with and inactivate the reactive chloroethylating species produced by BCNU decomposition. duke.edu Furthermore, glutathione can quench the precursors to DNA cross-links even after the initial alkylation of a DNA strand has occurred, thereby reducing the formation of lethal interstrand cross-links. duke.edu BCNU also has a significant impact on glutathione metabolism by rapidly inactivating glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). nih.gov This disruption of the cellular glutathione pool can sensitize cells to oxidative stress and interfere with GSH-dependent repair of DNA alkylation. nih.gov

Enzymological and Structural Biology Aspects of S 2 Chloroethyl Glutathione Interactions

Kinetics and Catalytic Mechanisms of Relevant Enzymes

The metabolic fate of SCEG precursors is largely determined by the kinetic properties and catalytic mechanisms of the enzymes involved in its formation and subsequent breakdown. Glutathione (B108866) S-transferases (GSTs) are central to the initial conjugation reaction, while downstream enzymes like β-lyases are responsible for further metabolism of the resulting cysteine conjugates. nih.gov

Glutathione S-transferases (GSTs) are a superfamily of enzymes that play a primary role in cellular detoxification. wikipedia.orgresearchgate.net They catalyze the nucleophilic attack of the tripeptide glutathione (GSH) on a wide variety of electrophilic substrates. youtube.commdpi.com This conjugation reaction generally renders the xenobiotics more water-soluble, facilitating their excretion. wikipedia.orgmdpi.com The formation of SCEG occurs through the GST-catalyzed conjugation of GSH with 1,2-dichloroethane (B1671644) (DCE).

The kinetics of GSTs with various substrates, including halogenated hydrocarbons, have been extensively studied. Most mammalian GST isoenzymes exhibit a high affinity for the model substrate 1-chloro-2,4-dinitrobenzene (B32670) (CDNB), and spectrophotometric assays using this substrate are commonly employed to measure GST activity. wikipedia.org However, the catalytic efficiencies can vary significantly depending on the specific GST isoform and the nature of the electrophilic substrate. researchgate.net

The general mechanism of GST-catalyzed conjugation involves the activation of the sulfhydryl group of GSH by a specific amino acid residue within the enzyme's active site, the G-site. nih.gov In many GST classes, such as alpha, mu, and pi, this activation is achieved through hydrogen bonding with a tyrosine residue. nih.gov Other classes may utilize a serine or cysteine residue for this purpose. nih.gov This activation lowers the pKa of the GSH thiol group, promoting the formation of the highly nucleophilic thiolate anion (GS-), which then attacks the electrophilic center of the substrate. mdpi.comnih.gov

It is important to note that while GSTs are primarily known for detoxification, their action can sometimes lead to the formation of more reactive intermediates, a process known as bioactivation. mdpi.com The formation of SCEG itself is a critical step in a pathway that can lead to nephrotoxicity, as its downstream metabolites are processed by other enzymes.

Following its formation, SCEG is typically metabolized through the mercapturic acid pathway. nih.gov This pathway involves the sequential cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate, catalyzed by enzymes such as γ-glutamyltransferase (GGT) and dipeptidases, to form S-(2-chloroethyl)-L-cysteine (SCEC). nih.govnih.gov

SCEC is a substrate for a class of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (or C-S lyases). nih.govresearchgate.net These enzymes catalyze a β-elimination reaction, cleaving the C-S bond of the cysteine conjugate. nih.gov This reaction yields pyruvate (B1213749), ammonia, and a reactive thiol-containing fragment. nih.gov

The kinetic parameters of β-lyase activity can be determined by measuring the formation of one of these products. For instance, pyruvate can be quantified as its 2,4-dinitrophenylhydrazone derivative. researchgate.net The catalytic efficiency of β-lyases with different cysteine S-conjugates can vary. For example, S-(2-benzothiazolyl)-L-cysteine is a poorer substrate for rat kidney GTK (glutamine transaminase K, which exhibits β-lyase activity) compared to S-(1,2-dichlorovinyl)-L-cysteine (DCVC) and S-(1,1,2,2-tetrafluoroethyl)-L-cysteine (TFEC). nih.gov

The mechanism of the β-lyase reaction involves the formation of a Schiff base between the amino group of the cysteine conjugate and the PLP cofactor. This is followed by the abstraction of the α-proton and subsequent elimination of the thio-containing group. The resulting aminoacrylate intermediate then hydrolyzes to pyruvate and ammonia. nih.gov The reactivity of the eliminated thiol is a key determinant of the toxicity associated with the parent compound.

Table 1: Key Enzymes in S-(2-Chloroethyl)glutathione Metabolism and their Functions

| Enzyme | Abbreviation | Function |

|---|---|---|

| Glutathione S-Transferase | GST | Catalyzes the conjugation of glutathione (GSH) with electrophilic compounds, including precursors of SCEG. wikipedia.org |

| γ-Glutamyltransferase | GGT | Removes the glutamate residue from glutathione S-conjugates. nih.gov |

| Dipeptidases | - | Cleave the cysteinyl-glycine bond to form the cysteine S-conjugate. nih.gov |

| Cysteine S-conjugate β-lyase | C-S lyase | Catalyzes the β-elimination of the cysteine S-conjugate, leading to the formation of a reactive thiol. nih.gov |

Structural Insights into Enzyme-Substrate Interactions and Active Site Characteristics

The specificity and catalytic efficiency of enzymes that interact with SCEG and its precursors are dictated by the three-dimensional architecture of their active sites.

GSTs are typically dimeric enzymes, with each monomer comprising two domains: a conserved N-terminal domain with a thioredoxin-like fold and a more variable C-terminal α-helical domain. nih.govresearchgate.net The active site is located in a cleft between these two domains and consists of two distinct subsites: the G-site, which binds GSH, and the H-site, which accommodates the hydrophobic electrophilic substrate. nih.gov The G-site is highly conserved across different GST classes, ensuring specific recognition of glutathione. nih.gov In contrast, the H-site is more variable, which accounts for the broad and often overlapping substrate specificities of different GST isoforms. nih.gov For instance, the open and wide hydrophobic H-site of a GST from the Antarctic bivalve Laternula elliptica is thought to allow it to accommodate a variety of substrates. nih.gov

Structural studies of GSTs have revealed key residues involved in catalysis. In human GST A2-2, a tyrosine residue in the G-site is crucial for activating the bound GSH. nih.govnih.gov The hydroxyl group of this tyrosine is believed to act as a hydrogen bond donor to the sulfur atom of GSH, lowering its pKa and stabilizing the reactive thiolate form. nih.gov

The interaction of downstream metabolites with enzymes like β-lyases is also governed by specific structural features. These enzymes belong to the fold-type I family of PLP-dependent enzymes. The active site contains the PLP cofactor, which is covalently attached to a lysine (B10760008) residue via a Schiff base. Substrate binding involves the formation of a new Schiff base with the amino group of the cysteine S-conjugate. The precise positioning of the substrate within the active site facilitates the catalytic steps of proton abstraction and C-S bond cleavage.

Molecular Evolution and Engineering of Enzymes for Modulating this compound-Related Activity

The diversity and functional specialization of enzymes involved in xenobiotic metabolism are the result of evolutionary processes. The GST superfamily, for example, is thought to have arisen from gene duplication and subsequent divergent evolution, leading to multiple isoenzymes with distinct substrate specificities. nih.gov This evolutionary adaptation allows organisms to cope with a wide range of environmental toxins.

In recent years, protein engineering techniques, particularly directed evolution, have been employed to modify the activity and substrate selectivity of enzymes like GSTs. diva-portal.orgnih.gov Directed evolution involves iterative cycles of gene mutagenesis, expression, and screening for variants with improved or altered properties. diva-portal.org This approach has been successfully used to enhance the catalytic efficiency of GSTs towards specific herbicides, demonstrating the potential to tailor these enzymes for bioremediation purposes. diva-portal.orgnih.gov For example, DNA shuffling of three homologous tau class GSTs resulted in a variant with enhanced activity towards the herbicide alachlor. nih.gov

Furthermore, a structure-and-mechanism-based approach has been used to engineer a human GST A2-2 mutant with a 70-fold increased activity in the bioactivation of azathioprine. diva-portal.org This highlights the potential to rationally design enzymes with specific catalytic properties.

Similar engineering strategies could be applied to enzymes involved in the metabolism of SCEG. For instance, GSTs could be engineered for enhanced detoxification of DCE, preventing the formation of SCEG. Conversely, β-lyases could be modified to have altered substrate specificities, potentially diverting the metabolism of SCEC away from the formation of toxic reactive thiols. The development of enzymes for the detoxification of chemical warfare agents like mustard gas, which shares structural similarities with SCEG precursors, further illustrates the potential of this approach. radio.cz

Advanced Analytical Methodologies for S 2 Chloroethyl Glutathione and Its Metabolites

Chromatographic Separation Techniques for Isolation and Quantification

Chromatographic techniques are fundamental to the analysis of S-(2-Chloroethyl)glutathione, providing the necessary separation from complex biological sample components prior to detection and quantification. The choice of chromatographic method is dictated by the physicochemical properties of the analyte and the required sensitivity and resolution of the assay.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of glutathione (B108866) and its conjugates, including this compound. nih.govsemanticscholar.org Due to the polar nature of these compounds, reversed-phase HPLC (RP-HPLC) is the most commonly employed mode of separation.

Key Research Findings:

Reversed-Phase HPLC (RP-HPLC): A typical RP-HPLC method for glutathione analysis utilizes a C18 column. nih.gov The mobile phase often consists of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govsemanticscholar.org Isocratic elution with a constant mobile phase composition or gradient elution with a progressively increasing organic modifier concentration can be used to achieve optimal separation. For instance, a method for reduced glutathione used an isocratic flow of a 50/50 (v/v) mixture of water (pH 7.0) and acetonitrile at a flow rate of 1.0 mL/min. nih.gov Detection is commonly performed using UV spectrophotometry, with the wavelength set around 215 nm to detect the peptide bonds. nih.gov

Ion-Pair HPLC: To enhance the retention of highly polar glutathione conjugates on reversed-phase columns, ion-pairing chromatography can be utilized. chromatographyonline.comshimadzu.com This technique involves the addition of an ion-pairing reagent, such as an alkyl sulfonate, to the mobile phase. shimadzu.com The ion-pairing reagent forms a neutral complex with the charged analyte, increasing its hydrophobicity and retention on the non-polar stationary phase. The concentration and chain length of the ion-pairing reagent are critical parameters that need to be optimized for effective separation. shimadzu.com

Derivatization: To improve detection sensitivity and selectivity, pre-column or post-column derivatization can be employed. Reagents that react with the thiol group of glutathione, such as Ellman's reagent or monobromobimane (B13751), can introduce a chromophore or fluorophore into the molecule, allowing for more sensitive UV or fluorescence detection. nih.gov

Table 1: Exemplary HPLC Conditions for Glutathione Analysis

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Water (pH 7.0) / Acetonitrile (50/50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Reference | nih.gov |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and increased sensitivity. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. nih.govresearchgate.net

Key Research Findings:

UHPLC-MS/MS: The combination of UHPLC with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of glutathione and its metabolites in complex biological samples. nih.govresearchgate.netchromforum.org A protocol for measuring glutathione in cultured cells utilizes a UPLC HSS T3 1.8 µm column. nih.gov The chromatographic separation is achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. researchgate.net This approach allows for the sensitive and specific quantification of glutathione and its derivatives, even at low concentrations. nih.govresearchgate.net To prevent auto-oxidation during sample preparation, an alkylating agent like N-ethylmaleimide (NEM) is often used to derivatize the thiol group of glutathione. nih.govnih.gov

Table 2: Typical UHPLC-MS/MS Parameters for Glutathione Analysis

| Parameter | Condition |

| Column | UPLC HSS T3 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 400 µL/min |

| Column Temperature | 50 °C |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Reference | nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. chromforum.org The high temperatures required for volatilization in the GC inlet would lead to the decomposition of the peptide structure. Therefore, derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative. chromforum.orgnih.gov

Key Research Findings:

Derivatization for GC-MS: A common derivatization strategy for peptides involves the esterification of carboxylic acid groups and the acylation of amine and thiol groups. chromforum.org For instance, a method for glutathione analysis involves derivatization with ethyl chloroformate to react with the amine and thiol groups, followed by esterification of the carboxylic acid groups with acidic methanol. chromforum.org Another approach involves the conversion of γ-glutamyl peptides to their pyroglutamate (B8496135) methyl ester pentafluoropropione amide derivatives. nih.gov These derivatization steps increase the volatility and thermal stability of the analyte, allowing for its separation and detection by GC-MS. chromforum.orgnih.gov The resulting derivatives can then be analyzed using a standard non-polar column, such as an HP-5MS. chromforum.org

Mass Spectrometry Approaches for Identification and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing not only sensitive detection but also crucial information for its unambiguous identification and structural characterization.

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that has been successfully applied to the analysis of non-volatile and thermally unstable molecules like glutathione conjugates. nih.govnih.gov In FAB-MS, the sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., argon or xenon). nih.gov This process desorbs and ionizes the analyte molecules, primarily forming protonated molecules [M+H]+, which can then be analyzed by the mass spectrometer.

Key Research Findings:

Structural Information from Fragmentation: When coupled with tandem mass spectrometry (MS/MS), FAB-MS can provide detailed structural information. nih.gov Collision-induced dissociation (CID) of the parent ion of a glutathione conjugate generates characteristic fragment ions that can be used to confirm the structure of the molecule. nih.gov For example, the fragmentation patterns of S-(2-chloroacetyl)glutathione, a related compound, have been studied using liquid secondary ion mass spectrometry (LSIMS), a similar technique to FAB-MS, to elucidate its rearrangement products. nih.gov The fragmentation of glutathione adducts typically involves cleavages around the sulfur atom, providing valuable information about the nature of the conjugated xenobiotic. nih.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is another soft ionization technique that is well-suited for the analysis of peptides and proteins, including glutathione conjugates. researchgate.netnih.govresearchgate.netnih.gov In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. researchgate.net A pulsed laser beam is then used to irradiate the sample, leading to the desorption and ionization of the analyte molecules.

Key Research Findings:

Screening for Conjugate Formation: MALDI-Time-of-Flight (TOF) MS is a valuable tool for rapidly screening for the formation of glutathione conjugates. researchgate.net For example, it has been used to assess the binding of various chemicals to glutathione by detecting the appearance of new peaks corresponding to the chemical-peptide conjugates. researchgate.net This approach can be applied to study the formation of this compound in vitro.

Identification of Novel Conjugates: MALDI-TOF MS has been instrumental in the identification of novel glutathione conjugates in biological systems. For instance, it was used to identify novel conjugates of glutathione and spermine (B22157) in Trypanosoma cruzi. researchgate.net The high sensitivity and mass accuracy of TOF analyzers allow for the precise determination of the molecular weight of the conjugate, which is a critical first step in its identification. The clean mass spectra obtained with certain matrices can be advantageous for detecting low molecular mass compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced application, tandem mass spectrometry (LC-MS/MS), are indispensable tools for the analysis of this compound (S-(2-CE)GSH) and its metabolites. These techniques offer high selectivity and sensitivity, which are crucial for detecting and quantifying these compounds in complex biological matrices. nih.govresearchgate.net

In a typical LC-MS setup, the sample is first introduced into a liquid chromatograph, which separates the different components of the mixture. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This allows for the identification and quantification of the target compounds. A study detailing the LC-MS analysis of key components of the glutathione cycle in various biological samples from mice highlighted the method's ability to quantify compounds like reduced and oxidized glutathione. nih.gov The use of a Luna PFP-2 reverse phase column has been shown to be effective for the chromatographic retention and separation of glutathione species. uky.edu

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity. In this technique, a specific ion (the precursor ion) is selected in the first mass analyzer, fragmented, and then the resulting fragment ions (product ions) are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM), significantly enhances the signal-to-noise ratio and provides greater confidence in compound identification. An LC-MS/MS method was developed for the direct and simultaneous quantification of reduced (GSH) and oxidized (GSSG) glutathione, demonstrating the power of this technique in analyzing related compounds. uky.edu This method has proven to be sensitive enough for applications such as analyzing fine changes in GSH/GSSG concentrations in limited tissue populations. uky.edu The development of a high-performance liquid chromatography/electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) system has enabled the detection of GSH at levels as low as 500 attomoles. nih.gov

The table below summarizes key parameters from a validated LC-MS/MS method for the analysis of glutathione species.

| Parameter | Value | Reference |

| Lower Limit of Detection (GSH & GSSG) | 0.5 ng/mL | uky.edu |

| Retention Time (GSH) | 2.69 +/- 0.02 min | uky.edu |

| Retention Time (GSSG) | 4.37 +/- 0.03 min | uky.edu |

| Column Type | Luna PFP-2 reverse phase | uky.edu |

High-Resolution Mass Spectrometry (HRMS) and Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) provides a significant advantage over unit mass resolution mass spectrometry by offering more precise mass measurements. This increased mass accuracy, typically in the low parts-per-million (ppm) range, allows for the confident determination of the elemental composition of an analyte, which is a critical step in its identification. For S-(2-CE)GSH, which has a monoisotopic mass of 369.0761342 Da, HRMS can distinguish it from other compounds with very similar nominal masses. nih.gov

The benefits of HRMS in metabolomics studies include improved data quantity and quality. The higher resolution reduces background noise and allows for the use of narrower mass windows for peak integration, leading to improved limits of detection and a wider linear dynamic range. This enhanced sensitivity and specificity are crucial for detecting low-abundance metabolites and for accurately characterizing complex metabolic profiles.

Applications in Adductomics and Mechanistic Metabolomics

The study of S-(2-CE)GSH and its interactions with biological macromolecules falls under the umbrella of adductomics, a field focused on the comprehensive analysis of covalent modifications to proteins and DNA. S-(2-CE)GSH is known to form adducts with DNA, and understanding the formation and fate of these adducts is key to elucidating the mechanisms of toxicity and carcinogenicity of its parent compounds. nih.gov For instance, research has shown that S-(2-CE)GSH can alkylate deoxyguanosine to form S-[2-(N7-guanyl)ethyl]glutathione. nih.gov

Mechanistic metabolomics aims to understand the functional consequences of metabolic changes. In the context of S-(2-CE)GSH, this involves investigating how its formation and subsequent reactions perturb cellular metabolic pathways. For example, the metabolism of glutathione is a critical pathway that can be significantly altered in response to cellular stress. nih.govnih.gov By employing advanced analytical techniques, researchers can trace the metabolic fate of S-(2-CE)GSH and link it to specific cellular responses and disease states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of molecules like S-(2-CE)GSH. nih.gov It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the determination of its three-dimensional structure and conformation in solution. nih.gov Both one-dimensional and two-dimensional NMR experiments are utilized to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts of the molecule. rsc.org

Studies on glutathione and its derivatives have used various NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), to establish connectivity between atoms and to characterize reaction products. rsc.org For instance, NMR has been used to study the reaction between glutathione and formaldehyde, providing insights into the formation of various adducts. rsc.org The conformational flexibility of glutathione, existing in both "extended" and "folded" forms, has been extensively studied by NMR, as this has implications for its biological activity. nih.gov

Spectrophotometric and Fluorescent Detection Methods for Reactivity Assessment

Spectrophotometric and fluorescent detection methods are valuable for assessing the reactivity of S-(2-CE)GSH and related glutathione species. These methods are often simpler and more accessible than mass spectrometry or NMR and can provide quantitative data on reaction kinetics and product formation.

Spectrophotometric methods often rely on a colorimetric reaction. For example, a method for the determination of glutathione involves its reaction with ammonium (B1175870) tetrachloropalladate to form a yellow, water-soluble complex that can be quantified by measuring its absorbance. nih.gov Another approach uses the reaction of glutathione with alloxan, with detection at 320 nm. rsc.orgresearchgate.net However, these methods can sometimes suffer from interference from other thiols like cysteine. rsc.orgresearchgate.net

Fluorescent detection methods generally offer higher sensitivity. nih.gov These methods often involve the use of a fluorescent probe that reacts specifically with the thiol group of glutathione to produce a fluorescent product. antibodies-online.comarborassays.com For example, ThioStar® is a non-fluorescent molecule that becomes highly fluorescent upon binding to the free thiol group of GSH, with excitation at 390 nm and emission at 510 nm. antibodies-online.comarborassays.com Another fluorescent labeling agent, eosin-5-maleimide, has been used for the sensitive detection of glutathione by capillary electrophoresis with laser-induced fluorescence detection. nih.gov These methods have been applied to quantify glutathione in various biological samples.

Sample Preparation and Derivatization Strategies for Enhanced Detection of this compound

Effective sample preparation is a critical step for the accurate and sensitive detection of S-(2-CE)GSH and its metabolites, particularly in complex biological matrices. researchgate.netscribd.com The primary goals of sample preparation are to remove interfering substances, such as proteins, and to prevent the degradation or oxidation of the target analyte. researchgate.net Common techniques include protein precipitation using acids like 5-sulfosalicylic acid or trichloroacetic acid. nih.govresearchgate.net

Derivatization is a strategy used to improve the analytical properties of a compound, such as its volatility for gas chromatography or its detectability by fluorescence or mass spectrometry. For glutathione and its derivatives, derivatization of the thiol group is a common approach. For instance, monobromobimane can be used to form a stable and fluorescent conjugate with glutathione, enabling highly sensitive detection by LC-MS/MS. nih.gov Another derivatizing agent, 9-fluorenylmethyl chloroformate (FMOC-Cl), reacts with the amine groups of glutathione to facilitate its detection by HPLC with fluorescence detection. nih.gov The choice of derivatization reagent depends on the specific analytical method being employed and the desired level of sensitivity. Alkyl chloroformates have also been explored as derivatizing agents for gas chromatography analysis. researchgate.net

The table below lists some common derivatization reagents used for the analysis of glutathione and related compounds.

| Derivatization Reagent | Target Functional Group | Analytical Technique | Reference |

| Monobromobimane | Thiol | LC-MS/MS | nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Amine | HPLC with Fluorescence Detection | nih.gov |

| Dansyl chloride | Amine, Thiol | LC/ESI-MS | researchgate.net |

| Eosin-5-maleimide | Thiol | Capillary Electrophoresis with LIF | nih.gov |

Computational and in Silico Modeling Studies of S 2 Chloroethyl Glutathione

Molecular Docking and Dynamics Simulations of S-(2-Chloroethyl)glutathione Interactions with Biological Macromolecules

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between small molecules like this compound and biological macromolecules such as proteins and DNA. While specific docking and dynamics studies focusing exclusively on CEG are not extensively documented in publicly available literature, the principles of these techniques are well-established and can be applied to understand the potential interactions of CEG with various biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the specific amino acid residues or nucleotides involved in the interaction. For CEG, docking studies could be employed to investigate its binding to the active sites of enzymes involved in its metabolism or detoxification, such as Glutathione (B108866) S-transferases (GSTs). researchgate.netmdpi.com Such studies can reveal the initial non-covalent interactions that position CEG for subsequent covalent modification of the protein.

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between the ligand and its target over time. An MD simulation of a CEG-protein complex, for instance, could reveal conformational changes in both the ligand and the protein upon binding, the stability of the complex, and the role of solvent molecules in the interaction. researchgate.netnih.gov For example, MD simulations have been used to study the stability of other glutathione conjugates within the active site of enzymes, elucidating the structural role of the glutathione moiety. researchgate.net

A hypothetical workflow for a molecular docking and dynamics study of CEG with a target protein like GST would involve:

Preparation of the protein and ligand structures: Obtaining the 3D structures of the target protein (e.g., from the Protein Data Bank) and building the 3D structure of CEG.

Molecular docking: Using docking software to predict the binding pose of CEG within the active site of the protein. The results would be scored based on the predicted binding energy.

Molecular dynamics simulations: Taking the best-docked pose and running an MD simulation to observe the dynamic behavior of the complex in a simulated physiological environment.

Analysis: Analyzing the simulation trajectory to understand the stability of the binding, key interactions, and any conformational changes.

These computational approaches are instrumental in forming hypotheses about which proteins are likely targets for adduction by CEG and the nature of these interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity and Adduct Formation Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. nih.gov In the context of this compound, QSAR models can be developed to predict its reactivity and the likelihood of forming adducts with biological macromolecules.

While specific QSAR models exclusively for CEG are not prevalent, the methodologies for building such models for glutathione reactivity are well-described. nih.govnih.gov These models typically use a set of molecular descriptors, which are numerical representations of the chemical structure, to predict a specific endpoint, such as the rate of reaction with a nucleophile or the extent of adduct formation.

Key aspects of developing a QSAR model for CEG reactivity would include:

Descriptor Calculation: A wide range of descriptors for CEG would be calculated, including electronic (e.g., partial charges, HOMO-LUMO gap), steric (e.g., molecular volume, surface area), and topological descriptors.

Model Building: Using a training set of compounds with known reactivity towards glutathione or other nucleophiles, a mathematical relationship between the descriptors and the activity is established using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms. nih.gov

Model Validation: The predictive power of the QSAR model is then tested using an external set of compounds not used in the model development.

A study on N-arylacrylamides demonstrated a linear correlation between the Hammett substituent constants and the glutathione reaction rates, indicating that electronic effects play a significant role in reactivity. nih.gov Similar principles would apply to CEG, where the electrophilicity of the carbon atom bearing the chlorine is a key determinant of its reactivity.

Table 1: Hypothetical QSAR Descriptors and Their Relevance to this compound Reactivity

| Descriptor Category | Specific Descriptor Example | Relevance to CEG Reactivity |

| Electronic | Partial charge on the chloroethyl carbon | Indicates the electrophilicity and susceptibility to nucleophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. | |

| Steric | Molecular Volume | Can influence the accessibility of the reactive site to nucleophiles. |

| Topological | Connectivity Indices | Describe the branching and connectivity of the molecule, which can impact reactivity. |

QSAR models can serve as valuable screening tools to predict the reactivity of related compounds and to understand the structural features that drive the toxicological effects of CEG.

Reaction Pathway Modeling and Energetics of Episulfonium Ion Formation and Reactions

The toxicity of this compound is largely attributed to its ability to form a highly reactive cyclic intermediate, the episulfonium ion. acs.orgacs.org This ion is a potent electrophile that can readily react with nucleophilic sites on cellular macromolecules. Computational chemistry methods, particularly quantum mechanics (QM), are essential for modeling the reaction pathway and calculating the energetics of episulfonium ion formation.

The formation of the episulfonium ion from CEG proceeds via an intramolecular nucleophilic attack of the sulfur atom on the carbon atom bearing the chlorine, with the chloride ion acting as the leaving group. QM calculations can be used to:

Determine the reaction mechanism: By mapping the potential energy surface of the reaction, the transition state structure can be identified.

Calculate activation energies: The energy barrier for the formation of the episulfonium ion can be calculated, providing an indication of the reaction rate.

Analyze the stability of the intermediate: The relative energy of the episulfonium ion compared to the parent CEG molecule can be determined.

Experimental evidence strongly supports the role of the episulfonium ion in the cytotoxicity of related compounds like S-(2-chloroethyl)-DL-cysteine. acs.org Computational modeling can further elucidate the factors that influence the formation and reactivity of this key intermediate. For instance, the nature of the solvent can have a significant impact on the reaction energetics, which can be modeled using implicit or explicit solvent models in QM calculations.

Following its formation, the episulfonium ion can react with various biological nucleophiles. Reaction pathway modeling can also be applied to study these subsequent reactions, such as the reaction with the N7 position of guanine (B1146940) in DNA to form S-[2-(N7-guanyl)ethyl]glutathione. nih.gov By comparing the activation energies for reactions with different nucleophiles, it is possible to predict the preferred sites of adduction.

In Silico Prediction of Macromolecular Adduct Formation Sites

Identifying the specific sites on macromolecules that are targeted by reactive metabolites like the episulfonium ion derived from CEG is crucial for understanding the mechanisms of toxicity. In silico methods offer a powerful approach to predict these adduction sites.

These predictive models often leverage a combination of factors, including:

Nucleophilicity of the target site: The inherent reactivity of amino acid residues in proteins or bases in DNA towards electrophiles is a key determinant. For example, the sulfur atom of cysteine and the nitrogen atoms in histidine and lysine (B10760008) are strong nucleophiles in proteins. nih.gov

Accessibility of the target site: The site must be accessible to the reactive metabolite. This can be assessed by analyzing the protein's three-dimensional structure to determine which residues are on the surface and available for reaction.

Local environment: The chemical environment surrounding a potential adduction site, such as the polarity and the presence of nearby acidic or basic residues, can influence its reactivity.

Computational tools and algorithms have been developed to predict sites of S-glutathionylation on proteins, which is a related process. nih.gov These methods often use machine learning approaches trained on datasets of experimentally verified glutathionylation sites. Similar approaches could be adapted to predict the adduction sites for the episulfonium ion from CEG.

Experimental studies have identified specific adduction sites for the episulfonium ion. For example, it has been shown to alkylate the N-terminal cysteine residues in the active sites of protein disulfide isomerase (PDI). nih.gov In silico modeling could be used to rationalize these findings by showing that these residues are both highly nucleophilic and accessible within the PDI structure.

Table 2: Potential Macromolecular Adduction Sites for the Episulfonium Ion Derived from this compound

| Macromolecule | Nucleophilic Site | Rationale for Reactivity |

| Proteins | Cysteine (thiol group) | Highly nucleophilic and a common target for electrophiles. nih.gov |

| Histidine (imidazole ring) | Nucleophilic nitrogen atoms. | |

| Lysine (epsilon-amino group) | Nucleophilic nitrogen at physiological pH. | |

| DNA | Guanine (N7 position) | A primary site of alkylation by many electrophiles. nih.gov |

| Adenine (N1, N3 positions) | Also susceptible to alkylation, though generally less reactive than the N7 of guanine. |

In silico prediction of macromolecular adduct formation sites, when combined with experimental validation, provides a comprehensive picture of the molecular targets of this compound and the initial events that lead to its toxic effects.

Mechanistic Studies in Biological Systems Involving S 2 Chloroethyl Glutathione

In Vitro Cellular and Subcellular Models for Mechanistic Elucidation

In vitro models provide controlled environments to dissect the specific molecular interactions of S-(2-Chloroethyl)glutathione without the complexities of a whole organism. These systems have been invaluable for understanding the initial events in CEG-mediated toxicity.

Studies in Isolated Cells and Cell Lines (e.g., Human Lymphoblastoid, Keratinocytes)

The study of this compound and its analogues in isolated cell systems has provided significant insights into cellular defense mechanisms and the consequences of exposure. In human keratinocyte cell lines, for instance, resistance to sulfur mustard, a potent alkylating agent, has been linked to elevated levels of glutathione (B108866) (GSH). nih.gov This suggests that intracellular GSH concentrations are a critical determinant of cellular vulnerability to electrophilic attack by compounds like CEG. Studies using 2-chloroethyl ethyl sulfide (B99878) (CEES), a monofunctional analog of sulfur mustard, have shown that pretreatment with GSH can increase the viability of CEES-treated keratinocytes, underscoring the protective role of glutathione in this cell type. nih.gov

Furthermore, a human p53-driven reporter system in yeast, which serves as a model for an isolated cellular system, has been employed to investigate the mutagenic properties of CEG. nih.gov These studies revealed that the mutation spectrum induced by CEG is dominated by G to A transitions, a finding consistent with observations in other organisms exposed to ethylene (B1197577) dibromide, for which CEG is a key reactive metabolite. nih.gov This cellular model has also been instrumental in demonstrating that the pattern of mutations is more heavily influenced by the differential rates of DNA repair at specific nucleotide sites rather than the initial sites of DNA damage. nih.gov

| Cell/System Type | Key Compound(s) | Observed Effect/Finding | Reference(s) |

| Human Keratinocytes (HaCaT/SM) | Sulfur Mustard | Resistant cells exhibit elevated glutathione (GSH) levels. | nih.gov |

| Cultured Skin Epidermal Cells/Keratinocytes | 2-Chloroethyl ethyl sulfide (CEES), Glutathione (GSH) | Pre-treatment with GSH increases cell viability after CEES exposure. | nih.gov |

| Yeast (Saccharomyces cerevisiae) with human p53 reporter | This compound (CEG) | CEG induces a mutation spectrum dominated by G to A transitions. | nih.gov |

| Yeast (Saccharomyces cerevisiae) with human p53 reporter | This compound (CEG) | Mutation patterns are more influenced by DNA repair rates than initial damage sites. | nih.gov |

Investigations in Purified Enzyme and Protein Systems

To understand the direct molecular targets of this compound, researchers have utilized purified enzyme and protein systems. These studies have demonstrated that the episulfonium ion derived from CEG is a reactive electrophile capable of alkylating proteins. nih.gov A notable target is the enzyme thioredoxin. In studies with purified Escherichia coli thioredoxin, CEG was found to alkylate the active site cysteine-32 residue exclusively. nih.gov This specific modification of a critical enzyme highlights a potential mechanism for CEG-induced toxicity, disrupting cellular redox balance and enzyme function. nih.gov

The interaction of CEG and related compounds with glutathione S-transferases (GSTs) has also been a focus of investigation. GSTs are a family of enzymes that catalyze the conjugation of glutathione to xenobiotics. wuxiapptec.commdpi.com While this is often a detoxification pathway, the formation of CEG is an example of bioactivation. nih.govnih.gov Studies with purified GST isoenzymes have shown that they can influence the formation of DNA cross-links by chloroethylating agents, although the specific susceptibility of different GST isoenzymes varies. nih.govnih.gov Furthermore, the process of S-glutathionylation, the reversible formation of mixed disulfides between glutathione and protein cysteine residues, is a potential consequence of the oxidative stress induced by compounds that interact with the glutathione system. nih.govmdpi.com This modification can alter protein function and has been observed for proteins like the IP3 receptor and the plasmalemmal Ca2+-ATPase pump in response to agents that perturb the cellular glutathione pool. nih.gov

| Protein/Enzyme System | Key Compound(s) | Key Finding | Reference(s) |

| Escherichia coli Thioredoxin | This compound (CEG) | Exclusive alkylation of the active site Cysteine-32. | nih.gov |

| Glutathione S-Transferases (GSTs) | 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), Glutathione (GSH) | The GSH/GST couple can diminish the initial yields of DNA cross-link precursors. | nih.govnih.gov |

| Bovine Aortic Endothelial Cell Proteins | Diamide, Glutathione (GSH) | The IP3 receptor and plasmalemmal Ca2+-ATPase pump can be reversibly glutathionylated. | nih.gov |

Use of Isolated DNA and Peptide Model Systems

The genotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA. Studies using isolated DNA and peptide models have been crucial in identifying the specific nature of these adducts and their consequences. When calf thymus DNA is treated with CEG, the formation of S-[2-(N6-deoxyadenosinyl)ethyl]glutathione has been detected. nih.gov However, the major DNA adduct formed from the reaction of the glutathione conjugate of 1,2-dibromoethane (B42909), S-(2-bromoethyl)glutathione, is S-[2-(N7-guanyl)ethyl]glutathione. osti.gov This adduct is structurally consistent with the bioactivation pathway involving enzymatic conjugation with GSH followed by nucleophilic attack from the N7-position of guanine (B1146940) residues. osti.gov

| Model System | Key Compound(s) | Key Finding | Reference(s) |

| Calf Thymus DNA | This compound (CEG) | Formation of the DNA adduct S-[2-(N6-deoxyadenosinyl)ethyl]glutathione. | nih.gov |

| Isolated DNA | S-(2-bromoethyl)glutathione | Formation of the major DNA adduct S-[2-(N7-guanyl)ethyl)glutathione. | osti.gov |

| Chloroethylated DNA | Glutathione (GSH) | GSH quenches DNA cross-link precursors, reducing interstrand cross-linking. | nih.gov |

| Dipeptides, Nucleosides | This compound (CEG), S-(2-Chloroethyl)-L-cysteine | In vitro alkylation of these biomolecules. | acs.org |

In Vivo Non-Human Animal Models for Mechanistic Insights

Studies in Rodents (e.g., Rats, Mice) to Track Metabolic Fate

Rodent models, particularly rats and mice, have been extensively used to investigate the metabolism of xenobiotics that lead to the formation of this compound. The metabolism of 1,2-dihaloethanes, such as 1,2-dichloroethane (B1671644) and 1,2-dibromoethane, proceeds through two main pathways: cytochrome P450-mediated oxidation and glutathione S-transferase-mediated conjugation. researchgate.netacs.org The latter pathway results in the formation of CEG. nih.gov

Studies in Fischer rats have directly examined the nephrotoxicity of CEG. nih.gov These investigations showed that CEG administration leads to renal lesions in the proximal tubules. Interestingly, the toxicity was not dependent on metabolism by γ-glutamyltranspeptidase to the corresponding cysteine adduct, suggesting that CEG itself can be taken up by renal tubule cells. nih.gov The metabolic fate of related compounds, such as ethyl chloride, has also been studied in rats and mice, revealing species-specific differences in the excretion of mercapturic acids like S-ethyl-N-acetyl-L-cysteine, which are downstream metabolites of glutathione conjugates. nih.gov In vivo studies have confirmed the formation of the S-[2-(N7-guanyl)ethyl]glutathione adduct in the liver and kidney DNA of rats treated with 1,2-dibromoethane. osti.gov

| Animal Model | Xenobiotic/Compound | Key Metabolic Finding/Observation | Reference(s) |

| Fischer Rat | This compound (CEG) | Induces nephrotoxicity in proximal tubules; uptake is independent of γ-glutamyltranspeptidase. | nih.gov |

| Rat | 1,2-Dibromoethane | Formation of S-[2-(N7-guanyl)ethyl]glutathione adduct in liver and kidney DNA. | osti.gov |

| F-344 Rat, B6C3F1 Mouse | Ethyl Chloride | Species-specific differences in the excretion of S-ethyl-N-acetyl-L-cysteine. | nih.gov |

| Rat Hepatocytes | 1,2-Dihaloethanes | Metabolism involves both cytochrome P450 oxidation and glutathione conjugation. | acs.org |

Mechanistic Insights from Xenobiotic Exposure Models

Animal models of xenobiotic exposure have provided crucial mechanistic insights into the role of this compound in toxicity and carcinogenicity. The conjugation of 1,2-dibromoethane with glutathione to form S-(2-bromoethyl)glutathione, a close analogue of CEG, is a critical bioactivation step leading to mutagenesis. epa.gov Animal studies have shown that enhancing glutathione conjugation can increase the levels of DNA adducts in vivo, while depleting glutathione has the opposite effect. epa.gov This directly implicates the glutathione conjugation pathway in the genotoxicity of these compounds.